cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 170034-39-6
VCID: VC0187744
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate

CAS No.: 170034-39-6

Cat. No.: VC0187744

Molecular Formula: C18H26N2O4

Molecular Weight: 334.416

* For research use only. Not for human or veterinary use.

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate - 170034-39-6

Specification

CAS No. 170034-39-6
Molecular Formula C18H26N2O4
Molecular Weight 334.416
IUPAC Name methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1
Standard InChI Key MDCRPZPQWWVTKY-LSDHHAIUSA-N
SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a specific stereochemical configuration. The compound features a pyrrolidine ring with several functional groups attached at defined positions. The molecule contains a benzyl group at the nitrogen position of the pyrrolidine ring, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a methyl ester at the 3-position. The stereochemical designation "cis" refers to the orientation of the substituents at positions 3 and 4 of the pyrrolidine ring, which are on the same side of the ring plane.

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that make it valuable for chemical research and pharmaceutical applications. Its molecular formula is C18H26N2O4 with a molecular weight of 334.416 g/mol. The compound's structure includes multiple functional groups that can participate in various chemical reactions and interactions with biological targets.

Table 1: Physical and Chemical Properties of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate

PropertyValueSource
CAS Number170034-39-6
Molecular FormulaC18H26N2O4
Molecular Weight334.416 g/mol
IUPAC Namemethyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Standard InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1
Standard InChIKeyMDCRPZPQWWVTKY-LSDHHAIUSA-N
SMILESCC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2

Stereochemical Configuration

The compound features a (3S,4S) stereochemical configuration, which is critical for its specific biological and chemical properties. This stereochemistry distinguishes it from its diastereomers, including the (3S,4R) configuration that would represent the trans isomer. The cis configuration means that both the methyl carboxylate group at position 3 and the tert-butoxycarbonylamino group at position 4 are on the same face of the pyrrolidine ring.

Synthesis Methods

The synthesis of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to achieve the desired stereochemistry.

Synthetic Routes and Reaction Conditions

A common approach to synthesizing this compound includes several key steps:

  • Formation of the pyrrolidine ring through cyclization reactions using appropriate precursors

  • Introduction of the benzyl group via nucleophilic substitution reactions

  • Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions

  • Esterification to introduce the methyl ester group

Table 2: Key Synthetic Steps for cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate

StepReaction TypeKey Reagents/ConditionsFunction
1CyclizationAppropriate precursorsFormation of pyrrolidine ring
2Nucleophilic substitutionBenzyl bromide, K₂CO₃, DMFIntroduction of benzyl group
3Carbamate formationBoc₂O, DMAP, DCMProtection of amino group
4EsterificationDCC, DMAP, MeOH or thionyl chloride, MeOHIntroduction of methyl ester

Stereoselective Synthesis

Achieving the correct stereochemistry is a critical aspect of synthesizing cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate. This can be accomplished through:

  • Starting with enantiomerically pure materials (chiral pool approach)

  • Using stereoselective reactions to introduce the correct stereochemistry at positions 3 and 4

  • Employing chiral catalysts for asymmetric synthesis

  • Separation of stereoisomers through chromatography or crystallization techniques

A relevant synthetic approach may involve the construction of the pyrrolidine ring through intramolecular cyclization, as demonstrated in the synthesis of related enantiopure δ-benzylproline derivatives .

Chemical Reactivity and Transformations

The presence of multiple functional groups in cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate provides several sites for chemical transformations, making it valuable in organic synthesis.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • The Boc-protected amino group can be deprotected under acidic conditions (e.g., TFA in DCM) to reveal a free amine for further transformations

  • The methyl ester group can undergo hydrolysis, transesterification, or reduction

  • The benzyl group can be removed through catalytic hydrogenation

  • The pyrrolidine nitrogen can participate in nucleophilic reactions

Common Transformations

The compound can undergo various chemical transformations:

Table 3: Common Chemical Transformations of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate

TransformationReagents/ConditionsProduct
Boc deprotectionTFA/DCM or HCl/dioxaneFree amine at position 4
Ester hydrolysisLiOH or NaOH in THF/H₂OCarboxylic acid at position 3
Benzyl deprotectionH₂, Pd/C in MeOHSecondary amine at position 1
Reduction of esterLiAlH₄ in THFPrimary alcohol at position 3

Applications in Research and Development

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate has significant applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties. The pyrrolidine ring is a common structural motif in many bioactive compounds, and the specific stereochemistry of this compound can contribute to selective interactions with biological targets.

Potential pharmaceutical applications include:

  • Development of enzyme inhibitors

  • Design of receptor modulators

  • Synthesis of peptidomimetics

  • Creation of novel therapeutic agents

Organic Synthesis Applications

As a building block in organic synthesis, this compound offers:

  • A rigid pyrrolidine scaffold with defined stereochemistry

  • Multiple functional groups for selective transformations

  • Potential for creating diverse chemical libraries

  • Opportunities for structure-activity relationship studies

Biological Activity

Research indicates that cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate may exhibit various biological activities, making it of interest for pharmaceutical research.

Structure-Activity Relationships

The specific stereochemistry of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate plays a crucial role in its biological activity. The cis configuration affects:

  • The three-dimensional orientation of functional groups

  • Interactions with biological targets

  • Binding affinity to enzymes or receptors

  • Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferenceKey Characteristic
cis-Methyl 1-benzyl-4-amino-pyrrolidine-3-carboxylateLacks Boc protectionMore reactive amine group
trans-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylateDifferent stereochemistry (3S,4R)Different spatial arrangement
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylateMethyl group instead of Boc-aminoDifferent biological interactions
tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylateDifferent substitution patternAlternative reactivity profile

Comparison with Related Compounds

Understanding the relationship between cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate and similar compounds provides insight into structure-function relationships and potential applications.

Structural Analogs

Several related compounds differ in their stereochemistry, substitution patterns, or functional groups:

  • The trans isomer (methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate) features the opposite stereochemistry at the 4-position

  • Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate has a methyl group replacing the Boc-amino group

  • tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate features a different substitution pattern

  • 4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has the carboxylic acid at a different position

Unique Characteristics

The specific features that distinguish cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate include:

  • The cis stereochemical relationship between positions 3 and 4

  • The Boc-protected amino group at position 4, which provides a handle for further synthetic modifications

  • The methyl ester at position 3, which can undergo various transformations

  • The benzyl group on the pyrrolidine nitrogen, which affects the compound's lipophilicity and reactivity

SupplierProduct SpecificationsPurityPackage SizeUse Restrictions
Vulcan ChemicalResearch gradeNot specifiedVariousResearch use only
Aladdin ScientificMin 97%97%100 mgResearch use only
BLD PharmaNot specifiedNot specifiedVariousNot specified
Calp LabMin 97%97%100 mgResearch use only

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